molecular formula C22H20N4OS B2575819 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide CAS No. 877782-43-9

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2575819
CAS No.: 877782-43-9
M. Wt: 388.49
InChI Key: KOJWBWRBESWBFD-UHFFFAOYSA-N
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Description

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as purine analogues and have attracted wide pharmaceutical interest due to their diverse biological activities . This high-quality compound is intended for non-human research applications and is strictly for laboratory use. Pyrazolo[1,5-a]pyrimidine derivatives are investigated for their utility as selective peripheral benzodiazepine receptor (TSPO) ligands , which is a target studied in the context of neuroinflammation, brain injury, and several neurodegenerative diseases . Members of this chemical class have also been reported to exhibit a range of other pharmacological activities in research settings, including antitrypanosomal, antischistosomal, and antimicrobial properties . Furthermore, structural analogs of this core scaffold, such as those with acetamide linkages, have been developed as tools for molecular imaging, highlighting the research utility of this chemical family . The presence of the thioether linkage and the m-tolyl acetamide moiety in this particular compound may influence its solubility, reactivity, and interaction with biological targets, making it a valuable chemical entity for lead optimization and structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery research. Researchers can utilize this compound to explore its potential mechanisms of action and biochemical properties in various in vitro and ex vivo assays. This product is sold with the explicit understanding that it is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-7-6-10-18(11-15)25-20(27)14-28-21-12-16(2)24-22-19(13-23-26(21)22)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJWBWRBESWBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions One common synthetic route begins with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The thioether linkage is formed by reacting the pyrazolo[1,5-a]pyrimidine derivative with a suitable thiol reagent under mild conditions. Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent. The overall reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine Derivatives

N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide
  • Key Differences: Replaces the thioether (-S-) linkage with an amino (-NH-) group and substitutes the m-tolyl acetamide with a para-aminophenyl acetamide.
  • However, reduced lipophilicity compared to the thioether analog could affect membrane permeability .
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
  • Key Differences : Features a 4-fluorophenyl substituent at position 2 and a diethyl acetamide group.
  • Impact : The fluorine atom increases electronegativity and metabolic stability, while the diethyl acetamide enhances lipophilicity, favoring blood-brain barrier penetration. These traits make F-DPA suitable for radiopharmaceutical applications (e.g., PET imaging) .
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines
  • Key Differences: Substituted with a cyano group at position 3 and a cyclopropylamino group at position 6.
  • The cyclopropylamino moiety may improve binding specificity through constrained geometry .

Pyrimidine and Pyridine Derivatives

2-{[4-(4-Chlorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2j)
  • Key Differences : Replaces the pyrazolo[1,5-a]pyrimidine core with a simpler pyrimidine ring. Contains a 4-chlorophenyl group and dual thioether linkages.
  • Impact: The pyrimidine core lacks the fused pyrazole ring, reducing steric bulk.
2-{[4,6-Bis(4-fluorophenyl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (Compound 2b)
  • Key Differences : Substituted with two 4-fluorophenyl groups on the pyrimidine core.
  • Impact : Dual fluorine substituents may improve metabolic stability and π-π stacking interactions with aromatic residues in target proteins. However, increased molecular weight (442.47 g/mol) could reduce solubility .

Triazolo[1,5-a]pyrimidine Derivatives

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated Hydrazones
  • Key Differences : Replaces the pyrazole ring with a triazole and introduces hydrazone side chains.
  • Impact: The triazole core offers additional hydrogen-bonding sites.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyrazolo[1,5-a]pyrimidine 5-methyl, 3-phenyl, 7-(thioacetamide-m-tolyl) 400.50 Potential kinase inhibition, antimicrobial
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide Pyrazolo[1,5-a]pyrimidine 7-amino, para-aminophenyl acetamide 357.42 Enhanced hydrogen bonding, lower lipophilicity
F-DPA Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, diethyl acetamide 413.49 Radiopharmaceutical imaging
Compound 2j Pyrimidine 4-chlorophenyl, dual thioethers 478.04 High lipophilicity, antimicrobial
Compound 2b Pyrimidine Bis(4-fluorophenyl) 442.47 Improved metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound shares synthetic routes with analogs, such as using 2-mercapto-N-(m-tolyl)acetamide as a precursor (). However, introducing bulky groups (e.g., phenyl, m-tolyl) may require optimized coupling conditions .
  • Biological Activity : Thioether-linked analogs (e.g., Compound 2j) show moderate antimicrobial activity, suggesting the target compound may share similar properties. Fluorinated derivatives (e.g., F-DPA) highlight the role of halogens in enhancing stability .
  • Thermodynamic Properties : The m-tolyl group in the target compound likely increases melting point and crystallinity compared to simpler alkyl acetamides, as seen in NMR and elemental analysis data ().

Biological Activity

The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C21H19N5OSC_{21}H_{19}N_{5}OS, with a molecular weight of approximately 385.47 g/mol. The structure features a thioamide group that enhances its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The thioamide moiety is known to enhance binding affinity to target proteins, potentially inhibiting their activity. This mechanism is crucial for its anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class have shown IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
2MCF73.79
2NCI-H46012.50
2SF-26842.30

These findings suggest that the compound may induce apoptosis and inhibit cell growth through modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidine derivatives have also been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The exact mechanisms often involve inhibition of NF-kB signaling pathways.

Peripheral Benzodiazepine Receptor (PBR) Interaction

Studies have shown that pyrazolo[1,5-a]pyrimidin-3-yl acetamides can act as selective ligands for PBR, which is implicated in various neurological processes and disorders. The binding affinity and selectivity for PBR suggest potential applications in treating anxiety and other neuropsychiatric conditions .

Study on Anticancer Properties

A significant study evaluated the anticancer activity of a series of pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines such as HepG2 and HCT116. The results demonstrated that certain compounds exhibited high cytotoxicity (IC50 values as low as 1.1 µM), indicating strong potential for development as anticancer agents .

Study on PBR Ligands

Another study focused on the synthesis and evaluation of new derivatives as PBR ligands. It was found that specific substitutions at the acetamide moiety significantly influenced binding affinity and biological activity, highlighting the importance of structural modifications in drug design .

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